4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide
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Overview
Description
4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C21H19IN2O3S. It has a molecular weight of 506.357 Da and is known for its complex structure, which includes an iodophenyl group, a sulfamoyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the iodophenyl and sulfamoyl intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as an anti-cancer or anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site
Properties
IUPAC Name |
4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19IN2O3S/c1-14-5-3-4-6-19(14)23-21(25)16-7-12-20(15(2)13-16)28(26,27)24-18-10-8-17(22)9-11-18/h3-13,24H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHUFUIXRBERRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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